(1H-indol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-2-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-8-18-20-10-14-11-23(7-6-17(14)24(18)22-12)19(25)16-9-13-4-2-3-5-15(13)21-16/h2-5,8-10,21H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFMHWRPDNZRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC5=CC=CC=C5N4)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1H-indol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features an indole moiety linked to a pyrazolo-pyrido-pyrimidine structure. Its molecular formula is with a molecular weight of 366.5 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and coupling reactions. Various synthetic routes have been documented that utilize different catalysts and reagents to achieve the desired heterocyclic structures.
Anticancer Properties
Research has indicated that derivatives of indole and pyrazolo-pyrido-pyrimidine exhibit significant anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as HeLa and MCF-7.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.52 | Induces apoptosis via G2/M phase arrest |
| Compound B | MCF-7 | 0.34 | Inhibits tubulin polymerization |
| Compound C | HT-29 | 0.86 | Promotes cell cycle arrest |
Antimicrobial Activity
Indole derivatives have also been studied for their antimicrobial properties. The biological evaluation of indole-based compounds has shown promising results against various pathogens.
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 5 μg/ml |
| Compound E | S. aureus | 6 μg/ml |
The mechanism through which this compound exerts its biological activity is primarily linked to its interaction with specific cellular targets involved in cancer progression and microbial resistance. For instance, some studies suggest that these compounds may act as inhibitors of key enzymes or receptors involved in signal transduction pathways related to cell growth and survival.
Case Studies
- Study on Anticancer Activity : In a study published in Molecular Pharmacology, a series of pyrazinoindoles were evaluated for their effects on cancer cell lines. The findings revealed that certain derivatives exhibited up to 69% inhibition of cAMP production in CHO cells, indicating a potential mechanism for their anticancer effects .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of indole derivatives reported significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo-Pyrimidine Derivatives
Key Observations :
- The target compound’s 2-methyl group on the pyrazolo ring may confer greater metabolic stability compared to nitro or methoxy substituents in analogs like MK61 or 4b .
- The indol-2-yl group distinguishes it from indol-3-yl derivatives (e.g., 6e), which may alter electronic properties and intermolecular interactions .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Insights :
- The target compound’s methanone bridge would show a C=O stretch near 1700 cm⁻¹, consistent with analogs .
- $^1$H-NMR would likely exhibit distinct signals for the 2-methyl group (δ ~2.3) and indole protons (δ ~6.8–7.5), similar to Compound 1 in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
